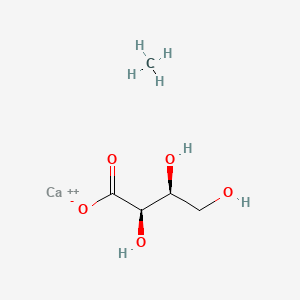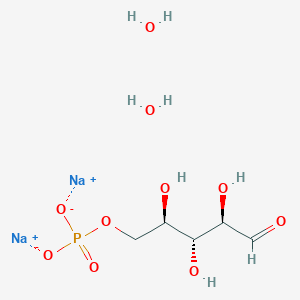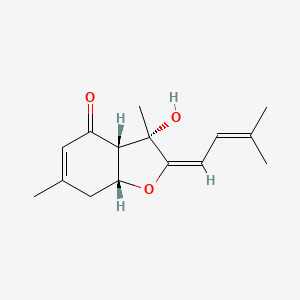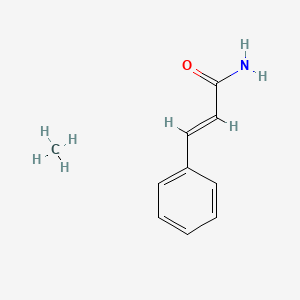
calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate is a complex organic compound that combines calcium ions with a methane group and a chiral trihydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate typically involves the reaction of calcium salts with methane derivatives and chiral trihydroxybutanoic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its biological activity, influencing how it binds to enzymes and receptors. The calcium ion may also contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Similar in having a calcium ion and hydroxyl groups but lacks the chiral centers.
Methane derivatives: Share the methane group but differ in the functional groups attached.
Chiral trihydroxybutanoates: Similar in structure but may have different stereochemistry or additional functional groups.
Uniqueness
Calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate is unique due to its specific combination of calcium, methane, and chiral trihydroxybutanoate. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H11CaO5+ |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
calcium;methane;(2R,3S)-2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/C4H8O5.CH4.Ca/c5-1-2(6)3(7)4(8)9;;/h2-3,5-7H,1H2,(H,8,9);1H4;/q;;+2/p-1/t2-,3+;;/m0../s1 |
InChI Key |
XSXYAPSGYPWHNW-JSTPYPERSA-M |
Isomeric SMILES |
C.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] |
Canonical SMILES |
C.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825071.png)

![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)

![2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol](/img/structure/B10825093.png)

![4-[[4-chloro-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol](/img/structure/B10825105.png)
![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)
![(2~{R})-2-[[3-cyano-2-[4-(2-fluoranyl-3-methyl-phenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10825119.png)

![1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
![2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride](/img/structure/B10825129.png)

![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)
